N-benzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide
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Overview
Description
“N-benzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
An improved method has been proposed for the reaction of the methyl ester of 4-hydroxy-1-methyl-2,2-di-oxo-1H-2λ6,1-benzothiazine-3-carboxylic acid with hetarylamines to give 4-hydroxy-1-methyl-2,2-di-oxo-N-(pyridin-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamides and analogs with the similar structure in good yield and purity .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 1H NMR and 13C NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using techniques such as melting point determination and NMR spectroscopy .Scientific Research Applications
Antitumor and Antimicrobial Activities
N-benzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide and its derivatives have been extensively studied for their potential in medical and scientific research, specifically targeting antitumor and antimicrobial applications. These compounds exhibit a broad spectrum of biological activities due to their ability to interact with various cellular targets.
Antifolate Activity and Dihydrofolate Reductase Inhibition One significant area of application for these compounds is as antifolates, inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway of cells. This inhibition is crucial in cancer treatment because it can halt the synthesis of DNA, RNA, and proteins necessary for cell division and growth. The classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its nonclassical analogues have shown excellent inhibition of human DHFR and significant antitumor activity against several tumor cells in culture (Gangjee et al., 2007).
Aldose Reductase Inhibitory Activity These compounds have also been explored for their aldose reductase inhibitory activity, which is pivotal in managing complications of diabetes, such as cataracts and neuropathy. Substituted 2,4-dioxo-thienopyrimidin-1-acetic acids with a benzyl moiety at the N-3 position were prepared and tested in vitro for their aldose reductase inhibitory activity, showcasing potent IC50 values in the 10^−8 M range (Ogawva et al., 1993).
Antimicrobial Efficacy In the realm of antimicrobial research, derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. A series of these derivatives demonstrated potent antibacterial potency against E. coli, B. subtilis, B. cereus, and K. pneumonia, along with antifungal potency against A. flavus, A. niger, P. marneffei, and C. albicans (Kerru et al., 2019).
Structural Insights and Applications Structural analysis of these compounds, through crystallographic studies, provides insights into their molecular conformation and potential interactions with biological targets. Such studies are foundational in the design of new drugs with enhanced efficacy and reduced side effects (Subasri et al., 2016).
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, such as free radical reactions, nucleophilic substitution, or oxidation . These interactions can lead to changes in the function of the target proteins or enzymes .
Biochemical Pathways
Compounds of similar structure often influence pathways related to the function of the proteins or enzymes they target . The downstream effects of these changes can vary widely, depending on the specific pathways involved .
Pharmacokinetics
These properties can greatly impact the bioavailability of a compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The effects would likely be related to the changes in function of the target proteins or enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is in the body . .
Properties
IUPAC Name |
N-benzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-12(16-8-10-4-2-1-3-5-10)9-18-14(20)13-11(6-7-22-13)17-15(18)21/h1-7H,8-9H2,(H,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARPNBWUDDSDDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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